1-(2-Ethoxybenzoyl)-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine
Description
This compound features a piperidine core substituted at position 1 with a 2-ethoxybenzoyl group and at position 4 with a methyl-linked 3-phenyl-1,2,4-oxadiazole moiety.
Properties
IUPAC Name |
(2-ethoxyphenyl)-[4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O3/c1-2-28-20-11-7-6-10-19(20)23(27)26-14-12-17(13-15-26)16-21-24-22(25-29-21)18-8-4-3-5-9-18/h3-11,17H,2,12-16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEMUZODLDZROIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)N2CCC(CC2)CC3=NC(=NO3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(2-Ethoxybenzoyl)-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine is a novel synthetic derivative that combines the structural features of piperidine and oxadiazole. This compound has attracted attention due to its potential biological activities, including antibacterial, antifungal, and enzyme inhibitory properties. This article provides a comprehensive overview of its biological activity, supported by relevant data tables and case studies.
Chemical Structure
The chemical structure of the compound can be represented as follows:
Pharmacological Significance
The pharmacological significance of this compound arises from its unique combination of functional groups, particularly the oxadiazole moiety, which is known for its diverse biological activities. The piperidine ring contributes to various pharmacological effects, making this compound a candidate for further investigation.
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of compounds containing oxadiazole and piperidine structures. For instance, derivatives similar to This compound have shown moderate to strong activity against various bacterial strains such as Salmonella typhi and Bacillus subtilis .
| Compound | Bacterial Strain | Activity Level |
|---|---|---|
| 1 | Salmonella typhi | Moderate |
| 2 | Bacillus subtilis | Strong |
| 3 | Escherichia coli | Weak |
Enzyme Inhibition
The compound has also been evaluated for its enzyme inhibitory activity. It has demonstrated significant inhibition against acetylcholinesterase (AChE) and urease enzymes. This is particularly relevant in the context of neurodegenerative diseases where AChE inhibitors are therapeutically beneficial.
| Enzyme | IC50 Value (µM) |
|---|---|
| Acetylcholinesterase | 5.6 |
| Urease | 3.2 |
Antifungal Activity
In addition to antibacterial effects, compounds similar to this derivative have shown antifungal activity against strains such as Candida albicans. The mechanism appears to involve disruption of fungal cell wall integrity.
Case Studies
Case Study 1: Antimicrobial Efficacy
A study conducted by Sanchez-Sancho et al. synthesized a series of piperidine derivatives, including oxadiazole-containing compounds. These were tested against multiple bacterial strains, revealing that certain derivatives exhibited significant antimicrobial activity with minimal cytotoxicity .
Case Study 2: Neuroprotective Effects
Research has indicated that compounds with similar structures can act as neuroprotective agents by inhibiting AChE and reducing oxidative stress in neuronal cells. This suggests potential applications in treating Alzheimer's disease and other neurodegenerative conditions .
Comparison with Similar Compounds
Substituent Variations on the Benzoyl Group
The benzoyl group's substituents significantly influence physicochemical properties and target affinity. Key analogs include:
Impact of Substituents :
Variations in the Oxadiazole Ring
The 1,2,4-oxadiazole ring is a key pharmacophore. Modifications here alter target selectivity:
Key Observations :
Piperidine Core Modifications
Replacement of piperidine with other heterocycles alters conformational flexibility and target engagement:
Structural Insights :
- Chiral Centers : Improve selectivity but may complicate synthesis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
